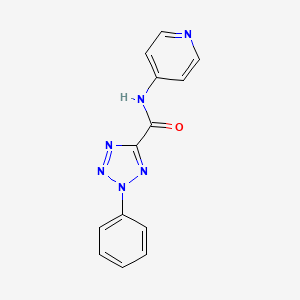

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-phenyl-N-pyridin-4-yltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(15-10-6-8-14-9-7-10)12-16-18-19(17-12)11-4-2-1-3-5-11/h1-9H,(H,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJWOTCVJLEDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide typically involves the reaction of a phenyl-substituted tetrazole with a pyridine derivative. One common method is the cyclization of a phenylhydrazine derivative with a nitrile, followed by the introduction of the pyridine moiety through a coupling reaction. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazole core (2H-tetrazole) exhibits distinct behavior influenced by electron-withdrawing carboxamide and aromatic substituents:

Acid/Base-Mediated Ring Opening

-

Hydrolysis : Under acidic conditions (e.g., HCl/H₂O, 80°C), the tetrazole ring undergoes hydrolysis to form a carboxylic acid derivative (Table 1) .

-

Alkaline Stability : The ring remains intact in basic media (pH < 12) due to resonance stabilization from the carboxamide group .

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C, 6h | 5-Phenyltetrazole-2-carboxylic acid | 85% |

| Alkaline treatment | NaOH (1M), RT | No reaction | – |

Carboxamide Functionalization

The N-(pyridin-4-yl)carboxamide group participates in:

Nucleophilic Substitution

-

Amide Hydrolysis : Heating with concentrated H₂SO₄ yields 2-phenyl-2H-tetrazole-5-carboxylic acid.

-

Cross-Coupling : Copper-catalyzed Ullmann-type reactions with aryl halides form biaryl derivatives (e.g., Suzuki-Miyaura couplings) .

Condensation Reactions

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked products .

Aromatic System Reactivity

Both phenyl and pyridinyl groups undergo electrophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s para position .

-

Halogenation : Br₂/FeBr₃ selectively brominates the pyridine ring at the 3-position .

| Reaction | Reagents | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Phenyl para | 72% |

| Bromination | Br₂, FeBr₃, DCM | Pyridine C3 | 68% |

Photochemical and Thermal Behavior

-

Thermal Decomposition : At >200°C, the tetrazole ring decomposes exothermically, releasing N₂ gas and forming phenylcyanamide intermediates .

-

UV-Induced Rearrangement : Irradiation at 254 nm induces -sigmatropic shifts in the tetrazole ring .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes involve:

-

Hydrogen Bonding : The carboxamide’s carbonyl oxygen acts as a hydrogen bond acceptor with protease active sites .

-

π-π Stacking : The phenyl and pyridinyl groups engage in parallel-displaced stacking with aromatic amino acid residues .

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit antimicrobial properties. The presence of the pyridine and phenyl groups in 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that similar tetrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations have highlighted the potential of tetrazole compounds in cancer therapy. The compound has been evaluated for its cytotoxic effects against cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action may involve the induction of apoptosis and interference with cell cycle progression, although further studies are required to elucidate these pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have been documented, with studies indicating that they can modulate inflammatory pathways. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has been explored. Such complexes can exhibit unique electronic properties, making them suitable for applications in catalysis and materials science. Research into the synthesis of metal-tetrazole complexes has shown that they can serve as precursors for advanced materials with tailored properties .

Sensor Development

Due to its distinct optical properties, this compound has potential applications in sensor technology. Its ability to change fluorescence or absorbance upon interaction with specific analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and biomedical applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole Derivatives

- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Structure: Thiazole core (sulfur and nitrogen) with methyl, pyridin-3-yl, and trifluoromethylphenyl groups. Key Differences: Thiazole’s lower nitrogen content reduces polarity compared to tetrazoles. Synthesis: Similar coupling methods (e.g., amide bond formation) but starting from thiazole carboxylates .

1,3,4-Thiadiazole Derivatives

- N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l)

- Structure : Thiadiazole core (two sulfur atoms) with pyridin-4-yl and chlorophenyl groups.

- Key Differences : Thiadiazoles exhibit moderate polarity (TPSA ~85 Ų) and are less acidic than tetrazoles. The chlorine substituent may enhance halogen bonding in biological targets .

- Physical Data : Melting point 175–177°C, higher than typical tetrazoles due to increased molecular symmetry .

Substituent Variations

Pyridine Positional Isomerism

- N-(Pyridin-2-yl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18k)

Phenyl vs. Heteroaryl Modifications

- 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)

- Structure : Acetamide backbone with dual phenyl groups and a hydroxy substituent.

- Key Differences : Lack of a heterocyclic core reduces nitrogen-mediated interactions but increases flexibility. The hydroxy group introduces pH-dependent solubility .

Biological Activity

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The tetrazole ring structure is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 226.24 g/mol. The compound features a tetrazole ring, which is crucial for its biological activity due to its ability to form hydrogen bonds and coordinate with metal ions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymatic activities, leading to various pharmacological effects. For instance, the compound may modulate pathways involved in inflammation and cancer cell proliferation by binding to target proteins and altering their function.

Antiallergic Activity

A related series of tetrazole derivatives has demonstrated significant antiallergic activity. One compound in this series exhibited an effective dose (ED50) of 0.8 mg/kg in rat models, showcasing the potential of tetrazole-containing compounds as therapeutic agents for allergic conditions .

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit lactate dehydrogenase (LDH) activity, which is crucial for cancer cell metabolism. Inhibitors targeting LDH have shown promise in reducing tumor growth in various cancer cell lines, including pancreatic and sarcoma cells .

Comparative Biological Activity Table

Case Studies and Research Findings

- Antiallergic Potential : A study investigated the effects of various substituents on the benzene and pyridine rings of tetrazole derivatives, identifying key structural features that enhance antiallergic activity. The findings suggest that modifications can significantly improve potency against allergic reactions .

- Cancer Metabolism Inhibition : Another research effort focused on optimizing pyrazole-based inhibitors that target LDH, revealing that certain derivatives exhibit potent inhibition of both LDHA and LDHB enzymes. These compounds demonstrated reduced lactate production and inhibited glycolysis in cancer cells, indicating their potential as anticancer agents .

- Multitarget Activity : The compound's structural analogs have shown multitarget biological activity, including analgesic effects and inhibition of phospholipase D, suggesting versatility in therapeutic applications beyond allergy treatment .

Q & A

Basic: What are the standard synthetic protocols for 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide?

The synthesis typically involves sequential steps:

- Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles or cyanides under acidic conditions, as seen in analogous tetrazole syntheses .

- Carboxamide Coupling : Activate the carboxylic acid (e.g., via CDI or HATU) for nucleophilic attack by 4-aminopyridine. Solvent choice (DMF, THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .

Key Validation : Monitor intermediates via TLC and confirm final structure using -NMR and HRMS .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?

- Variable Screening : Use fractional factorial designs to identify critical parameters (e.g., reaction time, solvent polarity, catalyst loading) .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. NaN₃ concentration) to predict optimal conditions. For example, microwave-assisted synthesis () reduces reaction time by 50% compared to conventional heating .

- Validation : Cross-check predicted yields with experimental trials. Statistical tools like ANOVA quantify confidence intervals .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

- NMR : - and -NMR identify proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm) and carbon types (tetrazole C=O at ~165 ppm) .

- IR : Confirm amide C=O stretch (~1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ at m/z 307.0964 for C₁₄H₁₁N₆O) .

Advanced: How to resolve contradictions in biological activity data across studies?

- Standardized Assays : Use identical cell lines (e.g., HEK-293 for kinase inhibition) and controls to minimize variability .

- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to quantify potency discrepancies .

- Structural Analog Comparison : Compare with derivatives like N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide () to isolate substituent effects .

Basic: What in vitro assays assess its biological activity?

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH-coupled for kinases) with ATP concentrations adjusted to mimic physiological levels .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), with EC₅₀ values normalized to reference drugs (e.g., doxorubicin) .

- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., EGFR) .

Advanced: How to design structure-activity relationship (SAR) studies?

- Scaffold Modification : Synthesize derivatives with substituents at phenyl (e.g., electron-withdrawing -CF₃) or pyridyl (e.g., methyl groups) positions .

- Computational Docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2), guiding synthetic priorities .

- Data Correlation : Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends .

Basic: How to address solubility challenges in biological assays?

- Solvent Screening : Test DMSO (≤1% v/v), PEG-400, or cyclodextrin-based solutions. For example, β-cyclodextrin increases aqueous solubility by 10-fold via host-guest complexation .

- pH Adjustment : Use phosphate buffers (pH 7.4) or citrate (pH 5.0) to stabilize ionizable groups (e.g., pyridyl N) .

Advanced: What thermodynamic profiling methods predict stability under storage?

- DSC/TGA : Determine melting point (~215°C) and decomposition onset (>250°C) to guide storage conditions (e.g., desiccated, 4°C) .

- Forced Degradation : Expose to heat (40°C/75% RH), light (ICH Q1B), and acidic/basic conditions. Monitor degradation products via HPLC-PDA .

Basic: How to validate purity for pharmacological studies?

- HPLC : Use C18 columns (ACN/water gradient) with UV detection (254 nm). Purity ≥95% is acceptable for in vivo trials .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.72%, H: 3.58%, N: 27.36%) .

Advanced: Can computational models predict metabolic pathways?

- In Silico Tools : Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation) .

- Metabolite ID : LC-MS/MS with collision-induced dissociation (CID) fragments putative metabolites (e.g., hydroxylated tetrazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.